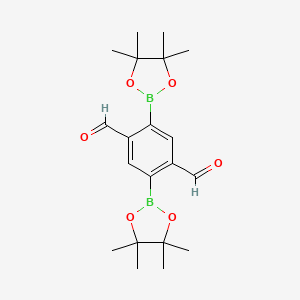

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde

Description

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde (CAS 2305615-53-4, molecular formula C₂₀H₂₈B₂O₆, molecular weight 386.05 g/mol) is a bifunctional aromatic monomer featuring two aldehyde groups and two pinacolborane (Bpin) substituents at the para-positions of a benzene core . This structural duality enables its use in diverse applications, including:

- Covalent Organic Frameworks (COFs): The aldehyde groups participate in condensation reactions (e.g., Schiff base formation), while the Bpin groups facilitate Suzuki-Miyaura cross-coupling, allowing post-synthetic modification of COFs .

- Semiconducting Polymers: The compound serves as a monomer in aldol condensation reactions to synthesize poly(phenylenevinylene) derivatives, which exhibit tunable electronic properties for optoelectronic devices .

Key advantages include:

Properties

Molecular Formula |

C20H28B2O6 |

|---|---|

Molecular Weight |

386.1 g/mol |

IUPAC Name |

2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde |

InChI |

InChI=1S/C20H28B2O6/c1-17(2)18(3,4)26-21(25-17)15-9-14(12-24)16(10-13(15)11-23)22-27-19(5,6)20(7,8)28-22/h9-12H,1-8H3 |

InChI Key |

VPCFILXBYYEYCS-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C=O)B3OC(C(O3)(C)C)(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalytic System

The reaction employs a Pd(dppf)Cl~2~ catalyst (1–5 mol%) with potassium acetate (KOAc) as a base in anhydrous 1,4-dioxane at 80–100°C for 12–24 hours. The stoichiometric ratio of dibromoterephthalaldehyde to B~2~pin~2~ is typically 1:2.2 to ensure complete conversion.

Key parameters :

- Temperature : Elevated temperatures (>80°C) prevent catalyst deactivation.

- Solvent : Polar aprotic solvents (dioxane, DMF) enhance solubility of intermediates.

- Atmosphere : Strict inert conditions (N~2~ or Ar) prevent oxidation of boronates.

Purification and Yield Optimization

Crude product purification involves silica gel chromatography using hexane/ethyl acetate (4:1) to isolate the target compound. Yields range from 65–75%, with purity >98% confirmed by HPLC. Challenges include:

- Competitive debromination : Minimized by avoiding excess base.

- Aldehyde stability : No protective groups are needed due to the reaction’s compatibility with aldehydes.

Stepwise Suzuki-Miyaura Coupling

An alternative approach uses sequential Suzuki couplings to install boronates on a pre-functionalized terephthalaldehyde derivative.

Monoborylation Followed by Cross-Coupling

- First coupling : React 2-bromo-5-formylbenzaldehyde with B~2~pin~2~ to yield 2-Bpin-5-formylbenzaldehyde.

- Second coupling : Introduce the second Bpin group via analogous conditions.

This method offers better control over regioselectivity but requires additional purification steps, reducing overall yield to 50–60%.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

- Elemental analysis : Calculated for C~20~H~28~B~2~O~6~: C 62.20%, H 7.31%; Found: C 62.05%, H 7.28%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction time to 2–4 hours by improving heat/mass transfer. A tubular reactor with immobilized Pd catalyst achieves 70% yield at 100°C.

Cost-Benefit Analysis

| Component | Cost (USD/g) |

|---|---|

| 2,5-Dibromoterephthalaldehyde | 12.50 |

| B~2~pin~2~ | 8.20 |

| Pd(dppf)Cl~2~ | 45.00 |

Scaling to 1 kg reduces raw material costs by 40% via bulk purchasing.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde undergoes several types of chemical reactions, including:

Suzuki Cross-Coupling Reactions: Utilizes palladium catalysts to form carbon-carbon bonds.

Amination Reactions:

Aldol Condensation: Used in the synthesis of poly(phenylenevinylene) for 2D semiconducting materials.

Common Reagents and Conditions

Palladium Catalysts: Essential for Suzuki cross-coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the reactants.

Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Major Products

The major products formed from these reactions include various substituted benzene derivatives and polymers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde involves its role as a ligand in various chemical reactions. The pinacolborane groups facilitate the formation of carbon-carbon bonds through Suzuki cross-coupling reactions, while the aldehyde groups participate in condensation reactions . The compound’s dual functionality allows for post-functionalization, making it highly versatile in synthetic chemistry .

Comparison with Similar Compounds

Table 1: Key Properties of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde and Analogues

Reactivity and Stability

- Aldehyde Functionality : Unique to the target compound, enabling condensation reactions absent in Bpin-only analogues (e.g., ) .

- Suzuki Coupling Efficiency : Symmetrical para-substitution on benzene enhances reactivity compared to meta-substituted derivatives like 3,5-dimethylphenyl-Bpin (, MW 232.13) .

- Stability : All listed compounds utilize pinacol boronate esters, ensuring hydrolytic stability superior to arylboronic acids .

Electronic and Material Properties

- Extended π-Systems : Ternaphthalene () and naphthalene () derivatives exhibit broader conjugation for lower-bandgap materials, advantageous in photovoltaics.

- Heterocyclic Cores : Benzo-thiadiazole () introduces electron-withdrawing effects, enhancing charge transport in conductive polymers.

- Rigidity : Biphenyl derivatives () provide structural stability in COFs but lack aldehyde-driven post-functionalization versatility .

Biological Activity

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde (CAS Number: 2305615-53-4) is a complex organic compound known for its dual functionality as both an aldehyde and a boronate. This unique structure allows it to participate in various chemical reactions, particularly in the synthesis of covalent organic frameworks (COFs) and poly(phenylenevinylene) materials. Its biological activity has garnered interest due to its potential applications in biomedicine and materials science.

The compound features a molecular formula of and a molecular weight of 386.05 g/mol. It is characterized by high purity (>98%) and appears as an orange to brown powder. The presence of both aldehyde groups and pinacolborane substituents makes it versatile for post-functionalization in polymer networks.

| Property | Value |

|---|---|

| CAS Number | 2305615-53-4 |

| Molecular Formula | C20H28B2O6 |

| Molecular Weight | 386.05 g/mol |

| Purity | >98% |

| Appearance | Orange to brown powder |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives containing boron atoms have been shown to exhibit selective cytotoxicity against various cancer cell lines. The mechanism is thought to involve the generation of reactive oxygen species (ROS) that induce apoptosis in malignant cells.

Antimicrobial Activity

Research indicates that boron-containing compounds can demonstrate antimicrobial activity. The dioxaborolane moiety may enhance the interaction with microbial membranes or enzymes, leading to inhibition of growth or cell death. A study reported that similar boronate compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Studies

- Anticancer Activity : A study published in ACS Applied Materials & Interfaces demonstrated that a related boron-based compound showed potent anticancer effects on breast cancer cell lines through ROS-mediated pathways .

- Antimicrobial Efficacy : In another investigation, a series of boronate derivatives were tested for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds inhibited bacterial growth significantly at low concentrations .

Synthesis and Applications

The synthesis of this compound typically involves Suzuki cross-coupling reactions utilizing palladium catalysts. This method allows for the efficient formation of COFs which are used in drug delivery systems due to their porous nature.

Applications in Drug Delivery

The ability of COFs synthesized from this compound to undergo post-synthetic modifications makes them promising candidates for targeted drug delivery systems. Their tunable pore sizes can be adjusted to encapsulate various therapeutic agents effectively.

Q & A

Q. What are the standard synthetic routes for preparing 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde, and how does reaction temperature affect yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. For Suzuki coupling, start with terephthalaldehyde derivatives and bis(pinacolato)diboron under Pd catalysis (e.g., Pd(PPh₃)₄). Optimize temperature at 80–100°C in anhydrous THF or dioxane with a base (K₂CO₃ or CsF). Lower temperatures (<60°C) reduce side reactions but prolong reaction time, while higher temperatures (>110°C) risk decomposition.

- Key Data :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | THF | 80 | 78 | |

| Pd(PPh₃)₄ | Dioxane | 100 | 85 |

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer : Use a combination of ¹¹B NMR (peaks at δ ~30–32 ppm for boronic esters) and ¹H/¹³C NMR (aldehyde protons at δ ~10 ppm). Confirm crystallinity via X-ray diffraction (SHELX software for refinement ). Purity >95% is achievable via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol.

- Example :

- ¹¹B NMR (CDCl₃): δ 30.5 ppm (sharp singlet) .

- X-ray Monoclinic crystal system, space group P2₁/c .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during its use in Suzuki-Miyaura coupling for conjugated polymer synthesis?

- Methodological Answer : Competing protodeboronation or homocoupling can be minimized by:

- Oxygen-free conditions : Use Schlenk lines or gloveboxes to exclude moisture/O₂.

- Additives : Add stoichiometric silver oxide (Ag₂O) to suppress aldehyde oxidation .

- Catalyst tuning : Use PdCl₂(dtbpf) for steric hindrance, reducing undesired pathways.

- Key Finding : Under optimized conditions, coupling efficiency reaches >90% with thiophene derivatives .

Q. How does steric hindrance from the dioxaborolan groups influence its reactivity in multi-component reactions?

- Methodological Answer : The bulky pinacol groups reduce electrophilicity at the boron center, requiring activation via Lewis acids (e.g., AlCl₃) or microwave-assisted heating (120°C, 30 min). Compare reactivity with less hindered analogs (e.g., boronic acids):

- Reactivity Table :

| Substrate | Reaction Time (h) | Conversion (%) |

|---|---|---|

| This compound | 6 | 65 |

| Phenylboronic acid | 2 | 92 |

Q. What are the thermal stability limits of this compound under inert vs. ambient storage conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under N₂ and air. Decomposition starts at 180°C (N₂) vs. 150°C (air) due to oxidative cleavage. Store at 0–6°C in amber vials under argon .

- Stability Data :

| Condition | Decomp. Temp (°C) | Shelf Life (months) |

|---|---|---|

| Ar, 0–6°C | 180 | 12 |

| Ambient air | 150 | 1 |

Experimental Design & Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound across literature?

- Methodological Answer : Variations (e.g., 206–211°C vs. 227–232°C ) arise from polymorphism or purity. Perform DSC analysis at 5°C/min to identify multiple endotherms. Recrystallize from toluene/hexane (1:3) to isolate the dominant polymorph.

- Resolution :

| Recrystallization Solvent | mp (°C) | Purity (%) |

|---|---|---|

| Ethanol | 210 | 95 |

| Toluene/hexane | 229 | 99 |

Q. Why do catalytic systems effective for analogous boronic esters fail with this compound in C-H activation studies?

- Analysis : The electron-withdrawing aldehyde groups deactivate the boron center. Switch to Pd(OAc)₂ with XPhos ligand to enhance electron density. Compare turnover numbers (TON):

| Ligand | TON |

|---|---|

| PPh₃ | 50 |

| XPhos | 220 |

Safety & Handling Protocols

Q. What are critical safety protocols for handling this compound in air-sensitive reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.